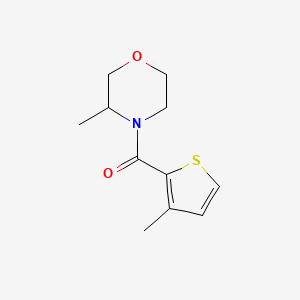
(E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one, also known as BML-210, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs.
作用机制
(E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one exerts its effects by inhibiting the activity of specific enzymes and signaling pathways. In particular, this compound inhibits the activity of COX-2, which is involved in the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2, (E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one reduces inflammation and pain.
(E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one has also been found to inhibit the activity of specific signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of the protein kinase Akt, which is known to play a key role in cancer cell growth and survival.
Biochemical and Physiological Effects:
(E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one has been found to exhibit a range of biochemical and physiological effects. In particular, this compound has been shown to reduce inflammation and pain, inhibit cancer cell growth and survival, and protect neurons from oxidative stress.
实验室实验的优点和局限性
One advantage of using (E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one in lab experiments is its high purity, which allows for accurate and reproducible results. In addition, this compound has been extensively studied and its mechanism of action is well understood, making it a reliable tool for researchers.
However, one limitation of using (E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one in lab experiments is its relatively high cost, which may limit its use in certain research settings. In addition, this compound may not be suitable for all research applications, as its effects are specific to certain enzymes and signaling pathways.
未来方向
There are several future directions for research on (E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one. One potential area of research is the development of new drugs based on the structure of (E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one. By modifying the structure of this compound, researchers may be able to develop more potent and selective inhibitors of specific enzymes and signaling pathways.
Another potential area of research is the investigation of the neuroprotective properties of (E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one. This compound has been shown to protect neurons from oxidative stress, and further research may uncover its potential therapeutic applications for the treatment of neurodegenerative diseases.
Finally, researchers may also investigate the potential use of (E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one in combination with other drugs for the treatment of cancer and other diseases. By combining (E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one with other drugs that target different signaling pathways, researchers may be able to develop more effective and targeted therapies.
合成方法
The synthesis of (E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one involves the reaction of 2-amino-5-chlorobenzoxazole with 3-methyl-4-morpholinone in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield (E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one in high purity.
科学研究应用
(E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one has been extensively researched for its potential therapeutic applications. In particular, this compound has been found to exhibit anti-inflammatory properties by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is known to play a key role in the inflammatory response, and its inhibition has been shown to reduce inflammation and pain.
In addition to its anti-inflammatory properties, (E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one has also been found to exhibit anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Furthermore, (E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one has been found to exhibit neuroprotective properties. This compound has been shown to protect neurons from damage caused by oxidative stress, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-10-19-9-8-17(11)15(18)7-6-14-16-12-4-2-3-5-13(12)20-14/h2-7,11H,8-10H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMIFQPVUWOYMN-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C=CC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1COCCN1C(=O)/C=C/C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-benzoxazol-2-yl)-1-(3-methylmorpholin-4-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7-Methylimidazo[1,2-a]pyridin-2-yl)-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511229.png)

![[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7511259.png)
![4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B7511267.png)
![N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B7511268.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7511275.png)

![N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511295.png)

![N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511302.png)
![3-Ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7511303.png)


![N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511318.png)